

Cyclohexyl Crotonate as a Volatile Organic Compound: A Technical Guide

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Compound of Interest

Compound Name: *Cyclohexyl crotonate*

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Abstract

Cyclohexyl crotonate is a volatile organic compound (VOC) recognized for its characteristic fruity and floral aroma.^{[1][2]} This technical guide provides an in-depth overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and a summary of its known applications and safety information. While primarily utilized in the fragrance industry, its nature as a VOC necessitates a comprehensive understanding of its characteristics for researchers and professionals in various scientific disciplines, including drug development where excipient and formulation safety are paramount.

Introduction

Cyclohexyl crotonate, with the chemical formula $C_{10}H_{16}O_2$, is the ester of cyclohexanol and crotonic acid.^{[1][3]} It is classified as a combustible liquid and is primarily used as a fragrance agent in a variety of consumer products.^{[2][4][5]} Its volatility, characterized by a noticeable vapor pressure at room temperature, places it within the broad category of VOCs. Understanding the physicochemical and toxicological properties of such compounds is crucial for assessing their environmental and health impacts, as well as for ensuring their safe use in commercial and research applications.

Physicochemical Properties

A summary of the key physicochemical properties of **cyclohexyl crotonate** is presented in Table 1. This data is essential for understanding its behavior in various environmental and biological systems.

Table 1: Physicochemical Properties of Cyclohexyl Crotonate

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₆ O ₂	[1][3][6][7]
Molecular Weight	168.23 g/mol	[1][6][7]
CAS Number	31416-78-1	[1][3][6][7]
Appearance	Clear, colorless liquid	[6]
Odor	Fruity, sweet, floral, green, woody	[1][2]
Boiling Point	104 °C at 13 mmHg	[1]
Flash Point	83 °C (181.4 °F)	[6]
Vapor Pressure	0.0970 mmHg at 25 °C	[6]
Purity	≥ 95%	[6]

Toxicological Data

A comprehensive review of publicly available safety data reveals a lack of specific quantitative toxicological data for **cyclohexyl crotonate**. The available information is summarized in Table 2.

Table 2: Summary of Toxicological Information for Cyclohexyl Crotonate

Endpoint	Data	Source
Oral/Parenteral Toxicity	Not determined	[1] [5]
Dermal Toxicity	Not determined	[1] [5]
Inhalation Toxicity	Not determined	[1] [5]
GHS Classification	Combustible liquid (Category 4)	[4]
Hazard Statements	H227: Combustible liquid	[4]
Signal Word	Warning	[4]

It is important to note that while specific LD50 and LC50 values are not available in the public domain, the compound is handled with standard precautions for a combustible liquid.

Experimental Protocols

Detailed methodologies for the synthesis and analysis of **cyclohexyl crotonate** are provided below. These protocols are intended to serve as a guide for researchers in a laboratory setting.

Synthesis of Cyclohexyl Crotonate via Fischer Esterification

A common method for the synthesis of **cyclohexyl crotonate** is through the Fischer esterification of cyclohexanol with crotonic acid, using an acid catalyst and azeotropic removal of water.

Materials:

- Cyclohexanol (220 g)
- Crotonic acid (199 g)
- p-Toluenesulfonic acid (PTSA) (8 g)
- Toluene (300 mL)

- Water (400 mL)
- 5% Sodium carbonate solution (300 mL)

Equipment:

- 2-L reaction flask
- Mechanical stirrer
- Thermocouple
- Dean-Stark trap
- Condenser
- Heating mantle
- Separatory funnel
- Fractional distillation apparatus

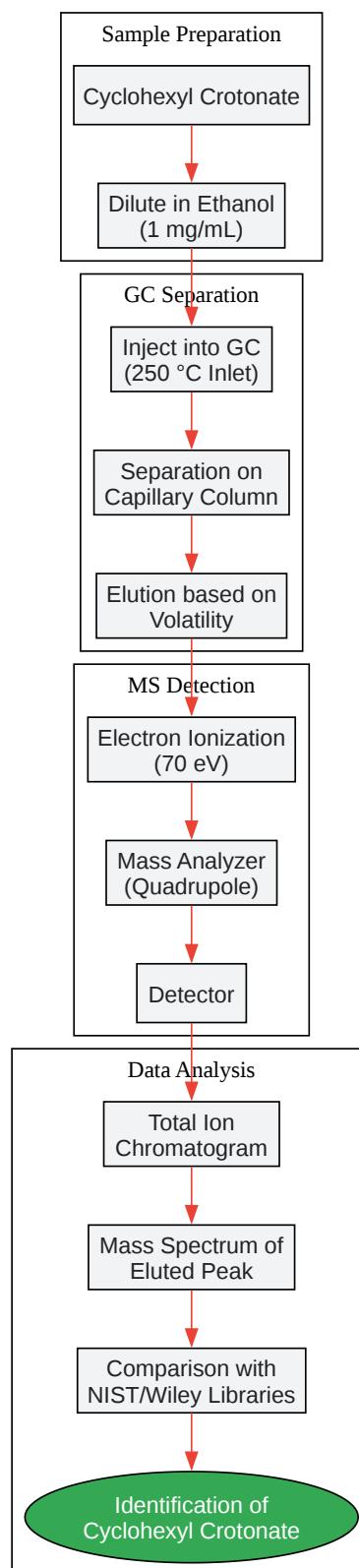
Procedure:

- Charge the 2-L reaction flask with cyclohexanol, crotonic acid, PTSA, and toluene.[\[1\]](#)
- Assemble the flask with a mechanical stirrer, thermocouple, Dean-Stark trap, and condenser.
- Heat the reaction mixture to reflux, approximately 120-130 °C.[\[1\]](#)
- Continuously remove the water produced during the reaction azeotropically using the Dean-Stark trap.
- Maintain the reaction at reflux for 4-5 hours, or until no more water evolves.[\[1\]](#)
- Cool the reaction mixture to room temperature.
- Quench the reaction by adding 400 mL of water.[\[1\]](#)

- Transfer the mixture to a separatory funnel and separate the organic layer.
- Wash the organic layer with 300 mL of a 5% sodium carbonate solution to neutralize the acid catalyst and remove any unreacted crotonic acid.[\[1\]](#)
- Perform a final wash of the organic layer with water.
- Purify the crude **cyclohexyl crotonate** by fractional distillation. The product will distill at 104 °C at 13 mmHg, yielding approximately 290 g of but-2-enoic acid cyclohexyl ester.[\[1\]](#)

Workflow for Synthesis and Purification of **Cyclohexyl Crotonate**:



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